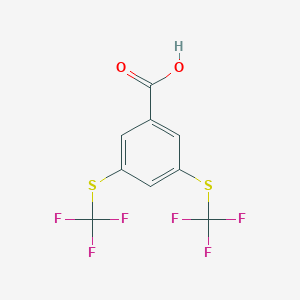

3,5-bis(trifluoromethylsulfanyl)benzoic Acid

説明

Synthesis Analysis

The synthesis of compounds related to 3,5-bis(trifluoromethylsulfanyl)benzoic Acid often involves multiple steps, including bromination, carboxylation, and chlorination processes. For instance, the preparation of 3,5-bis(trifluoromethyl)benzoyl chloride, a related compound, demonstrated a synthesis route starting from 1,3-bis(trifluoromethyl)benzene with a total yield of 61.7% over three steps (Zhou Xiao-rui, 2006).

Molecular Structure Analysis

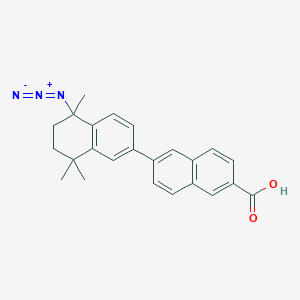

Molecular and crystal structure analyses of compounds with (trifluoromethyl)sulfonyl groups have revealed extensive electron delocalization and unusual bond lengths, indicative of the unique electronic environments these groups introduce. For example, the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine showed significant electron delocalization, resulting in a noticeable shortening of the S−N bond upon deprotonation (A. Haas et al., 1996).

Chemical Reactions and Properties

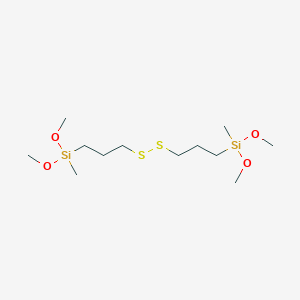

The chemical reactivity of (trifluoromethyl)sulfanyl compounds can be quite diverse, involving reactions such as additions to thiols, amin-N-oxides, ethers, and 1,3-dipoles. These reactions often proceed through intermediates like sulfinic acid S-esters, leading to unsymmetrically substituted disulfanes (M. Schwab & W. Sundermeyer, 1988).

Physical Properties Analysis

Physical properties such as boiling points, density, refractive index, and solubility are critical for understanding the applications and handling of chemical compounds. For 3,5-bis(trifluoromethyl)thiophenol, a compound with similar substituents, physical data include a boiling point of 167°C, a density of 1.46 g/cm^3 at 25°C, and a refractive index (nD20) of 1.442, showcasing its volatile nature and density characteristics (C. Nájera & D. Alonso, 2006).

Chemical Properties Analysis

The chemical properties of 3,5-bis(trifluoromethylsulfanyl)benzoic Acid and related compounds are influenced by the electron-withdrawing trifluoromethyl groups and the sulfanyl functionality. These groups affect the acidity, reactivity, and overall chemical stability of the molecule. The synthesis and characterization of related polyimides derived from fluorinated aromatic diamines showcase the influence of trifluoromethyl groups on polymer properties, such as solubility, thermal stability, and mechanical strength (D. Yin et al., 2005).

科学的研究の応用

Catalysis and Synthesis :

- 1,3,5-Tris(hydrogensulfato) benzene is used as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives, known for high yields, simplicity, and eco-friendliness (Karimi-Jaberi et al., 2012).

Polymer Science :

- The AB2 monomer 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid is utilized to produce hyperbranched polyesters with varying molecular weights and degrees of branching (Blencowe et al., 2003).

- Hyperbranched poly(ester-amide)s based on 3hydroxybenzoic acid and 3,5-diaminobenzoic acid are synthesized for potential applications in high molecular weight polymers (Kricheldorf & Loehden, 1995).

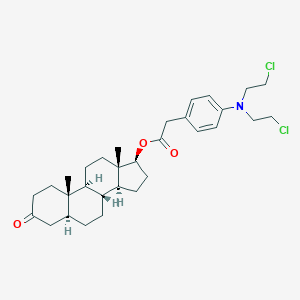

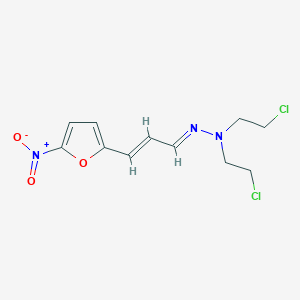

Pharmaceuticals and Medicinal Chemistry :

- Alpha methyl substitution in 3,5-bis(trifluoromethyl)benzyl ethers enhances the affinity and duration of action for NK1 antagonists, boosting their anti-inflammatory properties (Swain et al., 1997).

Material Science :

- Synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride from 1,3-bis(trifluoromethyl)benzene offers higher economic value with a yield of 61.7% (Zhou Xiao-rui, 2006).

- Bis[3,5-bis(trifluoromethyl)phenyl] diselenide serves as a selective catalyst for the oxidation of carbonyl compounds (ten Brink et al., 2001).

Analytical Chemistry :

- 3,5-bis(1-carboxy-4,5-dimethoxy-2-benzeaminoazo)benzoic acid reacts with copper(II) to provide a reliable method for determining copper in aluminum alloy samples (Qiao Yong, 2010).

Supramolecular Chemistry and Coordination Polymers :

- The metal-organic polymers based on 3,5-bi(4-carboxyphenoxy)benzoic acid show structural diversity and magnetic properties, suggesting potential applications in various fields (Fan et al., 2014).

Safety And Hazards

特性

IUPAC Name |

3,5-bis(trifluoromethylsulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O2S2/c10-8(11,12)18-5-1-4(7(16)17)2-6(3-5)19-9(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURCDAJLTJWPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364524 | |

| Record name | ST50323870 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-bis(trifluoromethylsulfanyl)benzoic Acid | |

CAS RN |

102117-40-8 | |

| Record name | ST50323870 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

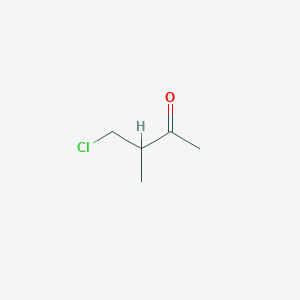

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

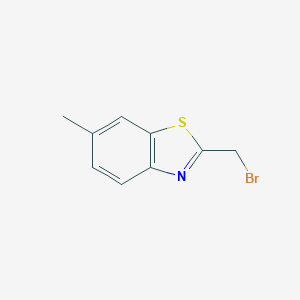

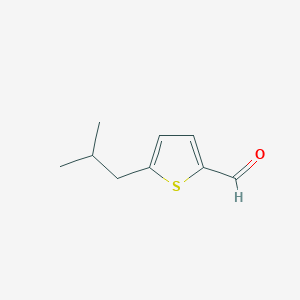

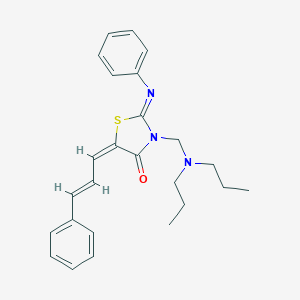

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)